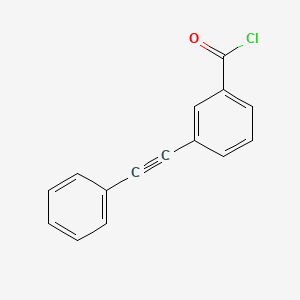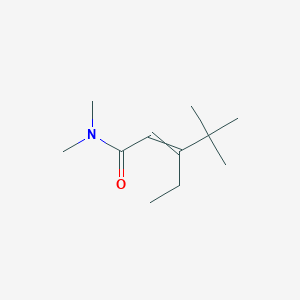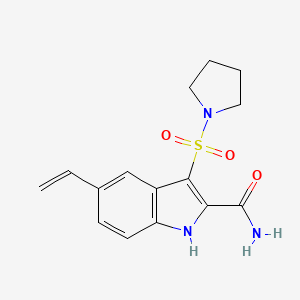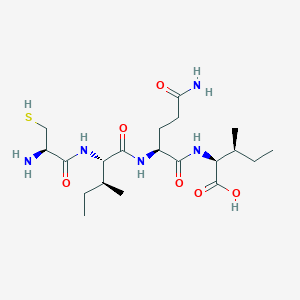![molecular formula C18H12N2O2 B14183904 Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate CAS No. 848134-97-4](/img/structure/B14183904.png)
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate is a nitrogen-containing heterocyclic compound. It belongs to the class of indenoquinoxaline derivatives, which are known for their diverse chemical reactivities and potential pharmacological activities. These compounds are often used as intermediates in organic synthesis and have shown promise in various pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of indenoquinoxaline derivatives with methyl acetate in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like dimethylformamide at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, amines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit c-Jun N-terminal kinase (JNK), a key enzyme involved in various cellular processes. By inhibiting JNK, the compound can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. Additionally, the compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation may contribute to its pharmacological effects .
Comparación Con Compuestos Similares
Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate can be compared with other indenoquinoxaline derivatives, such as:
11H-indeno[1,2-b]quinoxalin-11-one oxime: Known for its JNK inhibitory activity and potential anti-inflammatory effects.
Tryptanthrin-6-oxime: Exhibits selective JNK inhibition and has been studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural features and its ability to undergo diverse chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
848134-97-4 |
|---|---|
Fórmula molecular |
C18H12N2O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
methyl 2-indeno[1,2-b]quinoxalin-11-ylideneacetate |
InChI |
InChI=1S/C18H12N2O2/c1-22-16(21)10-13-11-6-2-3-7-12(11)17-18(13)20-15-9-5-4-8-14(15)19-17/h2-10H,1H3 |
Clave InChI |
HMFGGSKVAYGEIV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)


![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)




